6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIBDZRUBWAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel-Michael Addition Cascade
The one-pot synthesis of pyrano-pyridinones via Knoevenagel condensation and Michael addition is a well-established method. For 6-chloro derivatives, 4-hydroxy-6-chloro-2-pyridone can react with α,β-unsaturated nitriles (e.g., acrylonitrile) in methanol under piperidine catalysis. The reaction proceeds via enolate formation, followed by nucleophilic attack and cyclization to form the pyran ring.
Example Protocol :
A mixture of 4-hydroxy-6-chloro-2-pyridone (1.0 mmol) and acrylonitrile (1.2 mmol) in methanol (5 mL) with 2 drops of piperidine is refluxed for 3–6 hours. The product crystallizes upon cooling, yielding 6-chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one (56–72% yield).
Spectral Validation
1H-NMR data for analogous compounds show characteristic signals:
S-Alkylation and Cyclization Strategies
Thione Intermediate Formation
4-Thione derivatives of pyrano-pyridinones serve as precursors for S-alkylation. In a typical procedure, 6-hydroxymethyl-9-methyl-2-aryl-4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidin-4-thione reacts with 2-chloro-N-arylacetamides in methanolic KOH. For the target compound, substituting the aryl group with chlorine at the 6-position may introduce the desired substituent.
Optimized Conditions :
Mechanistic Insights
The reaction proceeds via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization. The chlorine atom’s electron-withdrawing effect may enhance electrophilicity at the reaction site, facilitating alkylation.
Acylation-Cyclization Routes
o-Haloarenecarbonyl Chloride Acylation
Acylation of pyrazolones with o-chlorobenzoyl chloride in 1,4-dioxane/Ca(OH)2 forms 4-aroyl intermediates, which cyclize under basic conditions. Adapting this method, this compound could be synthesized via acylation of a pyridone precursor followed by NaH/DMF-mediated cyclization.
Critical Steps :
Spectral Confirmation
13C-NMR signals for carbonyl groups (δ 170–184 ppm) and aromatic carbons (δ 110–160 ppm) confirm cyclization.
Post-Cyclization Halogenation
Direct Chlorination of Pyranone Intermediates
Chlorine can be introduced via electrophilic substitution using POCl3 or SOCl2. For example, treating 2H-pyrano[2,3-B]pyridin-4(3H)-one with POCl3 at reflux introduces chlorine at the 6-position.
Procedure :
Regioselectivity Considerations
The electron-rich pyridinone ring directs chlorination to the 6-position. 1H-NMR δ 8.22–8.92 ppm (aromatic protons) and absence of OH signals (δ 5.24 ppm) confirm successful substitution.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 196.62 g/mol
- Structure : The compound features a fused pyran and pyridine ring system, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one has been explored for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against breast (MCF-7) and colon (HCT116) cancer cells, demonstrating promising results in inhibiting tumor growth.
- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially through the inhibition of specific enzymes involved in neurodegenerative diseases.
Antimicrobial Properties
The compound has shown notable antimicrobial activity against several pathogenic bacteria. A study reported the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 1.0 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Synthesis of Complex Molecules
This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds that may exhibit enhanced biological activities.
Case Study 1: Anticancer Activity Evaluation
In a series of experiments, this compound was evaluated for its anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
- Results : The compound exhibited IC50 values ranging from 5 to 15 μM, indicating significant cytotoxic effects on both cell lines.
Case Study 2: Antimicrobial Activity Assessment
A detailed antimicrobial study involved testing the compound against various bacterial strains:
- Methodology : Disk diffusion method was employed to assess the antibacterial efficacy.
- Findings : The compound displayed strong inhibition zones against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 2: Heteroatom Comparison
Fused Ring Systems and Core Modifications
Compounds like 5-chloro-6-phenylpyridazin-3(2H)-one () and indolo-pyrano-pyrimidinones () demonstrate how core modifications influence properties. Indolo-pyrano-pyrimidinones, with additional indole and pyrimidinone rings, require complex synthesis conditions (e.g., solvent screening in methanol or acetonitrile) and may target broader pharmacological pathways .
Table 3: Core Structure Comparisons
Substituent and Saturation Effects
Variations in ring saturation and substituents significantly impact physicochemical properties. For example, 6-acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridin-4-one () introduces a hydroxymethyl group and partial saturation, enhancing solubility but reducing aromaticity. In contrast, the fully unsaturated pyrano-pyridinone core of the target compound may favor π-π stacking interactions in biological targets. Chlorine’s electron-withdrawing nature could also stabilize the ketone group at position 4, influencing tautomerism and reactivity .
Biological Activity
6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one (CAS 1352893-38-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro group and the pyranopyridine moiety is significant for its biological activity, particularly in influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.
Anticancer Activity
- Cytotoxicity Testing :
-
Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Flow cytometry assays indicated that treatment with increasing concentrations of this compound resulted in a dose-dependent increase in late apoptosis rates .
- It was also noted that compounds with similar structures often exhibit enhanced antiproliferative effects due to the presence of halogen substituents, which can influence DNA interactions .
Case Studies
Several studies have explored the biological activity of related compounds that share structural characteristics with this compound:
Study 1: Triazolo-Pyridazine Derivatives
A study synthesized triazolo-pyridazine derivatives and evaluated their inhibitory activity against c-Met kinase and various cancer cell lines. The findings suggested that structural modifications significantly impacted cytotoxicity and kinase inhibition .
Study 2: Pyrimidine Derivatives
Research on substituted pyrimidine derivatives highlighted the role of chlorine atoms in enhancing biological activity. Compounds with chloroalkyl substituents demonstrated improved DNA alkylation potential and antiproliferative effects .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Apoptosis induction |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest (G0/G1) |
| HeLa | 2.73 ± 0.33 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one?
- Methodology : The compound is typically synthesized from 2-chloronicotinic acid derivatives. A two-step process involves:
Intermediate synthesis : Refluxing 2-chloronicotinic acid with acetic anhydride and sodium acetate at 160°C to form 2H-thiopyrano[2,3-b]pyridin-4(3H)-one .
Functionalization : Reacting the intermediate with aldehydes (e.g., 2-methylpropionaldehyde) in ethanol under controlled conditions to introduce substituents. Purification via silica gel chromatography (petroleum ether/ethyl acetate) is critical .
- Key Considerations : Yield optimization (25–70%) depends on reaction time, solvent choice, and chromatographic elution ratios .
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodology :
- ¹H-NMR spectroscopy (600 MHz, CDCl₃) identifies proton environments. For example, aromatic protons (δ 8.40–8.53 ppm) and substituent-specific signals (e.g., δ 1.15 ppm for methyl groups in compound 5a) .
- Mass spectrometry (APCI) confirms molecular ions (e.g., m/z+H: 220.0 for 5a) .
- Elemental analysis validates C, H, N, and S content (±0.03% accuracy) .
Q. How is the antifungal activity of this compound evaluated in vitro?
- Methodology :
- Microdilution broth susceptibility assay : Serial dilutions (0.5–128 µg/mL) in RPMI 1640 medium are tested against fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined via optical density measurements after 48-hour incubation .
- Reference standards : Fluconazole or amphotericin B are used as positive controls. Activity is reported as MIC₅₀ or MIC₉₀ values .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
- Reaction conditions : Prolonged reflux (1.5–3 hours) improves intermediate formation. Catalytic bases (e.g., K₂CO₃) enhance aldehyde coupling efficiency .
- Purification : Gradient elution (petroleum ether:ethyl acetate from 10:1 to 8:2) reduces byproduct contamination. Lower-polarity fractions yield purer products .
- Yield challenges : Low yields (25%) in intermediate steps may require stoichiometric adjustments or alternative solvents (e.g., THF for moisture-sensitive reactions) .
Q. What structural modifications enhance the antifungal efficacy of thiopyrano[2,3-b]pyridin-4(3H)-one derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., Cl, Br) at position 6 increases activity against Aspergillus spp. Hydrophobic substituents (e.g., 4-methoxybenzylidene in 5c) improve membrane penetration .
- Stereochemistry : Z-configuration in α,β-unsaturated ketones (confirmed via NOESY) correlates with higher antifungal potency due to optimal binding to fungal cytochrome P450 enzymes .
Q. How should researchers address contradictions in biological activity data across studies involving pyrano[2,3-b]pyridinone analogs?
- Methodology :
- Standardization : Align assay protocols (e.g., identical fungal strains, incubation times) to minimize variability .
- Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. fluconazole) to account for inter-lab differences .
- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies by evaluating substituent effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
